molecular formula C12H14N4O B14871137 1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide

1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B14871137
M. Wt: 230.27 g/mol
InChI Key: POZAJLHVGRMNRV-UHFFFAOYSA-N
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Description

1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound with the molecular formula C12H14N4O. It features a pyrazole ring substituted with an ethyl group at the 1-position, a phenyl group at the 3-position, and a carbohydrazide group at the 5-position.

Preparation Methods

The synthesis of 1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of ethyl hydrazinecarboxylate with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .

Mechanism of Action

The mechanism of action of 1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit specific enzymes involved in bacterial metabolism, further contributing to its antimicrobial activity .

Comparison with Similar Compounds

1-Ethyl-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-ethyl-5-phenylpyrazole-3-carbohydrazide

InChI

InChI=1S/C12H14N4O/c1-2-16-11(12(17)14-13)8-10(15-16)9-6-4-3-5-7-9/h3-8H,2,13H2,1H3,(H,14,17)

InChI Key

POZAJLHVGRMNRV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NN

Origin of Product

United States

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